2,4-Oxazolidinedione

Overview

Description

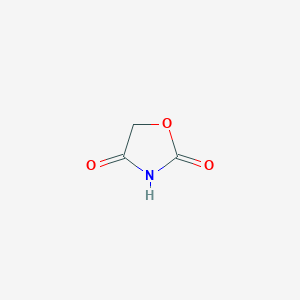

2,4-Oxazolidinedione (CAS RN: 2346-26-1) is a heterocyclic organic compound with the molecular formula C₃H₃NO₃ and a molecular mass of 101.06 g/mol. It features a five-membered ring containing two ketone groups at positions 2 and 4, along with an oxygen atom in the ring structure (SMILES: O=C1OCC(=O)N1). Key physical properties include a melting point of 84–86°C and a boiling point of 173°C at 11 Torr . This scaffold is structurally versatile, enabling substitutions at positions 3 and 5, which are exploited in medicinal chemistry to develop derivatives with hypoglycemic, anticonvulsant, and anti-inflammatory activities .

Preparation Methods

Cyclization of Propargylic Amides with CO₂ Fixation

Palladium/Copper-Catalyzed Multicomponent Reactions

A prominent method for synthesizing 2,4-oxazolidinediones involves palladium/copper-catalyzed multicomponent reactions of propargylic amides, halohydrocarbons, and CO₂. Zhou et al. (2019) demonstrated that Pd(OAc)₂ and CuI synergistically promote the coupling of propargylic amides with alkyl halides under atmospheric CO₂ pressure, yielding functionalized oxazolidinediones in 72–89% yields . The reaction proceeds via a tandem alkynylation-carboxylation mechanism, where CO₂ insertion into the propargylamide intermediate forms the oxazolidinedione core. This method is notable for its atom economy and compatibility with diverse substrates, including aryl and alkyl halides.

Organocatalyzed Carboxylative Cyclization

Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enable the carboxylative cyclization of propargylic amides with CO₂ under mild conditions. He et al. (2019) reported a Selectfluor™-catalyzed oxidative cyclization of ynamides, achieving 80–92% yields of 2,4-oxazolidinediones bearing sulfur-substituted quaternary carbons . The reaction leverages Selectfluor™ as a dual oxidant and fluorine source, facilitating electrophilic activation of the ynamide substrate. This approach circumvents the need for transition metals, offering a greener alternative for synthesizing structurally complex derivatives.

Carbamate and 2-Hydroxycarboxylic Acid Ester Condensations

Thermal Condensation with Catalytic Amines

A classical yet robust method involves the thermal reaction of carbamates with 2-hydroxycarboxylic acid esters. As detailed in US Patent 4,220,787, tributylamine-catalyzed condensation of isobutyl N-(3,5-dichlorophenyl)carbamate and isobutyl vinyl-lactate at 198–220°C produces vinclozoline, a fungicidal oxazolidinedione, in 88% yield . The reaction requires precise temperature control and continuous removal of alcohol byproducts via distillation. Catalytic tertiary amines enhance reaction rates, enabling lower operating temperatures (120–225°C) compared to uncatalyzed conditions .

Solvent and Substrate Optimization

The choice of solvent significantly impacts reaction efficiency. Toluene and xylene, which form azeotropes with alcohols, facilitate byproduct removal without co-distilling reactants. For example, reacting methyl N-(3,5-dichlorophenyl)carbamate with methyl lactate in toluene at 145–171°C under reduced pressure (200 mbar) yields 5-methyl-5-vinyl derivatives in >85% purity . Substrates with electron-withdrawing groups (e.g., 3,5-dichlorophenyl) exhibit higher reactivity due to enhanced electrophilicity at the carbamate carbonyl.

Metal-Free Synthesis via Halogen-Mediated Cyclization

ICl-Induced Cyclization of α-Keto Thioesters

Metal-free approaches have gained traction for their operational simplicity and reduced environmental impact. Yi et al. (2018) developed an ICl-induced cyclization of α-keto thioesters, affording oxazolidine-2,4-diones and 3,3-disubstituted oxindoles in 65–78% yields . The reaction proceeds through thiolate transfer and subsequent intramolecular cyclization, with ICl serving as both a halogen source and Lewis acid. This method tolerates aryl and alkyl substituents, providing access to sulfur-containing derivatives without transition metals.

Oxothiolation/Cyclization of Ynamides

Huang et al. (2016) reported a metal-free oxothiolation/cyclization of ynamides using Selectfluor™ and thiophenols, yielding oxazolidinediones with sulfur-substituted quaternary centers . The reaction involves electrophilic fluorination of the ynamide followed by thiolate attack and cyclization. This strategy highlights the versatility of fluorinated reagents in constructing complex heterocycles under mild conditions.

Organocatalytic and Photocatalytic Methods

DBU-Catalyzed CO₂ Fixation

DBU-catalyzed reactions represent a sustainable route for CO₂ utilization. Zhou et al. (2019) achieved 91–94% yields of 2,4-oxazolidinediones by reacting propargylic amides with atmospheric CO₂ in the presence of DBU . The catalyst activates CO₂ via a zwitterionic intermediate, enabling nucleophilic attack by the propargylamide. This method operates at room temperature and ambient pressure, making it industrially viable for large-scale synthesis.

Photoredox Catalysis

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 2,4-Oxazolidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of different functional groups.

Substitution: Substitution reactions, particularly N-arylation, are common and involve replacing hydrogen atoms with aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts and aryl bromides are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Antidiabetic Applications

Mechanism of Action

2,4-Oxazolidinedione derivatives have been extensively studied for their antidiabetic properties. These compounds act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. For instance, a study demonstrated that certain 2,4-oxazolidinediones exhibited superior glucose-lowering activities compared to their thiazolidinedione counterparts in genetically obese and diabetic animal models, such as KKA(y) mice and Wistar fatty rats. The most potent derivative showed an effective dose of 0.05 mg/kg/d, significantly outperforming pioglitazone, a commonly used antidiabetic drug .

Case Study: CP-92768-2

Another notable compound, CP-92768-2, has shown promise in reversing insulin resistance induced by glucocorticoids like dexamethasone. In vitro studies indicated that this oxazolidinedione could partially restore the expression of insulin receptor substrate-1 (IRS-1) in adipocytes, enhancing insulin responsiveness . This suggests that 2,4-oxazolidinediones may be effective in managing diabetes complications associated with glucocorticoid therapy.

Antimicrobial Activity

Oxazolidinones as Antibiotics

The oxazolidinone class, including this compound derivatives, has gained attention for their antibacterial properties against resistant strains of bacteria. Linezolid, the first approved oxazolidinone antibiotic, has inspired the development of various analogs that exhibit enhanced efficacy against Gram-positive bacteria. Recent studies have identified new derivatives with minimum inhibitory concentration (MIC) values significantly lower than those of linezolid against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Linezolid | 2 | MRSA |

| New Derivative A | 0.5 | MRSA |

| New Derivative B | 0.25 | Streptococcus pneumoniae |

These findings indicate that modifications to the oxazolidinone structure can lead to compounds with improved antibacterial activity and potential clinical applications.

Neurological Applications

Anticonvulsant Properties

Research has also highlighted the potential of this compound derivatives in treating neurological disorders. For example, 5,5-diphenyl-2,4-oxazolidinedione has been evaluated for its anticonvulsant effects in animal models. The compound demonstrated significant potency with an effective dose of 308 mg/kg in maximal electroshock seizure models . However, it also exhibited neurotoxicity at higher doses, necessitating careful consideration in therapeutic contexts.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | LD50 (mg/kg) |

|---|---|---|---|

| 5,5-Diphenyl-2,4-oxazolidinedione | 308 | 335 | 373 |

Mechanism of Action

The mechanism of action of 2,4-Oxazolidinedione involves its interaction with specific molecular targets. In the case of its use as an anticonvulsant, the compound acts on the central nervous system to reduce the frequency of seizures . It inhibits protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome, thereby preventing the growth and multiplication of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Thiazolidinedione (TZD)

- Structural Differences : TZD replaces the oxygen atom in the oxazolidinedione ring with sulfur. This substitution alters electronic properties, metabolic stability, and biological interactions.

- Biological Activity: Antidiabetic Effects: TZDs (e.g., pioglitazone) are PPARγ agonists but exhibit hepatotoxicity (e.g., troglitazone) linked to the TZD ring . In contrast, oxazolidinedione derivatives like compound 64 (5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione) demonstrated superior glucose-lowering activity (ED₂₅ = 0.561 mg/kg/day in KKA(y) mice) compared to TZDs (e.g., pioglitazone ED₂₅ = 6 mg/kg/day) . Cytotoxicity: TZD-containing compounds (e.g., DCPT, TGZ) showed marked cytotoxicity in HepG2 cells (IC₅₀ < 50 μM), whereas oxazolidinedione derivatives (e.g., DCPO, MPMO) were non-toxic even at 250 μM .

Pyrrolidinedione (Succinimide)

- Structural Differences : Pyrrolidinedione lacks heteroatoms in the ring, featuring two ketones on a five-membered carbon ring.

- However, they lack the PPARγ agonism critical for antidiabetic activity, highlighting the importance of the oxazolidinedione scaffold’s oxygen atom in target engagement .

Imidazolidinedione (Hydantoin)

- Structural Differences : Imidazolidinedione contains two nitrogen atoms in the ring.

- Biological Activity : In antidiabetic studies, imidazolidinedione derivatives were less potent than oxazolidinediones. For example, coumarin-coupled imidazolidinediones (e.g., 83 ) showed weaker glucose-lowering effects than oxazolidinedione analogs (e.g., 82 ) in STZ-induced diabetic rats .

Key Research Findings

Table 1: Cytotoxicity and Antidiabetic Activity of Oxazolidinedione vs. Analogues

Table 2: Structural and Metabolic Properties

Mechanistic Insights

- PPARγ Activation : Oxazolidinediones like compound 64 bind PPARγ with EC₅₀ = 8.87 nM, comparable to TZDs, but with reduced off-target effects due to optimized substituents .

- Metabolic Stability : Oxazolidinediones undergo hepatic demethylation (e.g., paramethadione → EMO) without generating toxic intermediates, unlike TZDs, which form reactive metabolites linked to liver injury .

Biological Activity

2,4-Oxazolidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of antidiabetic and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its derivatives have been studied extensively for their pharmacological potential, particularly as antidiabetic agents and antibiotics.

Antidiabetic Activity

Recent studies have demonstrated that 2,4-oxazolidinediones exhibit potent glucose-lowering effects. A notable investigation involved the synthesis of various this compound derivatives and their evaluation for antidiabetic activity in genetically obese and diabetic animal models such as KKA(y) mice and Wistar fatty rats.

Key Findings:

- Potency Comparison : The enantiomers of a specific derivative (5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione) showed significant differences in activity. The (R)-(+)-enantiomer had an effective dose (ED25) of 0.561 mg/kg/day compared to (S)-(-)-64 which had an ED25 > 1.5 mg/kg/day .

- Mechanism of Action : The antidiabetic effects are attributed to the compound's agonistic activity on peroxisome proliferator-activated receptor gamma (PPAR-γ), with an effective concentration (EC50) of 8.87 nM .

Data Table: Antidiabetic Activity Comparison

| Compound | ED25 (mg/kg/day) | PPAR-γ EC50 (nM) |

|---|---|---|

| (R)-(+)-64 | 0.561 | 8.87 |

| (S)-(-)-64 | >1.5 | - |

| Pioglitazone | 6 | - |

Antibacterial Activity

The oxazolidinone class, which includes this compound derivatives, has shown effectiveness against a range of Gram-positive bacteria, including strains resistant to other antibiotics.

The primary mechanism involves binding to the bacterial ribosome's 50S subunit, inhibiting protein synthesis by preventing the formation of the initiation complex necessary for translation . This unique action helps overcome resistance mechanisms that affect other antibiotic classes.

Case Studies:

- Linezolid Resistance : In clinical settings, cases have been reported where linezolid-resistant strains of Enterococcus faecium developed during prolonged treatment. Genetic analysis revealed mutations in the 23S rRNA that contributed to this resistance .

- In Vivo Efficacy : A series of oxazolidinone derivatives were evaluated in mouse models for their antibacterial efficacy against Staphylococcus aureus and other resistant strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 2.0 μg/mL against resistant bacteria .

Data Table: Antibacterial Activity Overview

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Benzoxazinyl-oxazolidinone | <0.5 | MRSA, PRSP |

| Compound from case study | 0.125 - 2.0 | Linezolid-resistant strains |

Additional Biological Activities

Beyond antidiabetic and antibacterial properties, oxazolidinones exhibit other biological activities:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,4-oxazolidinedione derivatives, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : Bridged 2,4-oxazolidinediones can be synthesized via acylation of α-hydroxy lactams with aryl chloroformates (e.g., 4-nitrophenyl chloroformate) in refluxing toluene, achieving yields of 44–90%. However, strained systems like [3.2.1] scaffolds are inaccessible due to geometric instability . For stereoselective synthesis, enzymatic methods (e.g., Candida cylindracea lipase) enable enantioselective hydrolysis of esters, producing optically pure derivatives .

Q. How do physicochemical properties (e.g., pKa, logP) of this compound derivatives affect their biological activity?

- Methodological Answer : The pKa of 5,5-dimethyl-2,4-oxazolidinedione is 6.13 at 25°C, influencing its solubility and protonation state in physiological environments. LogP values (e.g., 3.72 for halogenated derivatives) correlate with membrane permeability; computational tools like Dragon software aid in predicting these properties for SAR studies .

Q. What experimental models are used to assess the metabolic effects of 2,4-oxazolidinediones?

- Methodological Answer : In metabolic acidosis/alkalosis studies, 5,5-dimethyl-2,4-oxazolidinedione (DMO) is infused to induce acute changes in arterial [H⁺] and Pco₂, with results analyzed via curvilinear regression to validate acid-base equilibrium models .

Advanced Research Questions

Q. How does the substitution pattern on the oxazolidinedione ring impact cytotoxicity in cancer models?

- Methodological Answer : In HepG2 cytotoxicity assays, thiazolidinedione (TZD) derivatives (e.g., DCPT) show higher toxicity (IC₅₀ < 50 μM) compared to oxazolidinedione (DCPO) or pyrrolidinedione (NDPS) analogues. Structural factors like sulfur substitution (TZD) vs. oxygen (oxazolidinedione) and ring strain (e.g., endocyclic N–C(O) bond elongation) critically influence activity .

Q. What structural insights from X-ray crystallography explain the reactivity of bridged oxazolidinediones?

- Methodological Answer : X-ray analysis of bridged oxazolidinediones reveals endocyclic N–C(O) bonds (1.368 Å) are longer than exocyclic bonds (1.383 Å), with shorter endocyclic C=O bonds (1.211 Å vs. 1.193 Å). This distortion increases ring strain, affecting reactivity in nucleophilic acyl substitution reactions .

Q. How can computational modeling rationalize the PPAR-γ agonism of this compound derivatives?

- Methodological Answer : CoMFA (Comparative Molecular Field Analysis) and molecular docking identify critical hydrogen-bonding interactions between 5-substituted oxazolidinediones (e.g., 5-(4-methoxyphenylmethyl) derivatives) and PPAR-γ’s ligand-binding domain. Substituents at position 3 enhance binding affinity via hydrophobic contacts .

Q. What strategies resolve contradictions in reported antidiabetic activities of this compound derivatives?

Properties

IUPAC Name |

1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWNFYYYZFRNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894083 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-26-1, 12770-97-7 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Oxazolidenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OXAZOLIDENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22D15229R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.